molecular formula C22H22N2O4S2 B2836184 (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide CAS No. 1007071-50-2

(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide

Cat. No.: B2836184
CAS No.: 1007071-50-2
M. Wt: 442.55
InChI Key: AGBOXXVTMHIJBB-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide is a structurally complex molecule featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with a methoxy group at position 6 and a propargyl (prop-2-yn-1-yl) group at position 2. The butanamide side chain is further modified with a benzylsulfonyl moiety at position 3. The (E)-configuration of the imine bond in the benzo[d]thiazol ring is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

4-benzylsulfonyl-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-3-13-24-19-12-11-18(28-2)15-20(19)29-22(24)23-21(25)10-7-14-30(26,27)16-17-8-5-4-6-9-17/h1,4-6,8-9,11-12,15H,7,10,13-14,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBOXXVTMHIJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzo[d]thiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a nucleophilic substitution reaction using propargyl bromide.

    Formation of the Butanamide Backbone: The butanamide backbone is typically formed by reacting the intermediate with butanoyl chloride in the presence of a base like triethylamine.

    Introduction of the Benzylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide backbone, potentially converting it to an alcohol.

    Substitution: The methoxy group and the prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Introduction of the Methoxy Group : Methylation using methyl iodide.
  • Attachment of the Prop-2-yn-1-yl Group : Nucleophilic substitution with propargyl bromide.
  • Formation of the Butanamide Backbone : Reaction with butanoyl chloride.
  • Introduction of the Benzylsulfonyl Group : Final modification to complete the structure.

Chemistry

In synthetic chemistry, (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel materials.

Biology

The compound is under investigation for its potential bioactive properties. Its structural features suggest interactions with various biological targets, making it a candidate for drug discovery. Preliminary studies indicate that it may exhibit antimicrobial and anticancer activities due to its ability to modulate enzyme activity or receptor interactions.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for therapeutic applications. Its unique functional groups provide opportunities for designing new drugs with improved efficacy and safety profiles. For instance, studies have indicated potential anticancer properties, which could lead to further development in oncology.

Industrial Applications

In industrial contexts, (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide may be utilized in the development of new materials such as polymers or coatings. Its unique chemical properties can enhance material performance in various applications.

Anticancer Activity

Recent studies have evaluated the compound's efficacy against cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on specific cancer types, suggesting that further exploration into its mechanisms of action could yield promising therapeutic agents.

Antimicrobial Studies

Research has also focused on the antimicrobial properties of this compound. Testing against various bacterial strains revealed notable inhibitory effects, indicating its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The benzylsulfonyl group and the benzo[d]thiazole moiety are likely key contributors to its binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) (): Structure: Contains a thiadiazole core with isoxazole and benzamide substituents. Synthesis: Prepared via hydroxylamine hydrochloride and K₂CO₃ in ethanol (70% yield). Key Data: IR C=O stretch at 1606 cm⁻¹, melting point 160°C.

S-alkylated 1,2,4-triazoles [10–15] ():

  • Structure : Triazole derivatives with phenylsulfonyl and fluorophenyl groups.
  • Synthesis : Alkylation of 1,2,4-triazole-3-thiones with α-halogenated ketones.
  • Key Data : IR C=S stretch at 1247–1255 cm⁻¹; tautomeric stability confirmed by NMR.

(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives (): Structure: Thiazolidinone core linked to benzamide via a conjugated methyl group. Synthesis: Carbodiimide-mediated coupling in DMF.

Comparative Analysis:

Feature Target Compound N-(5-Isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide S-Alkylated Triazoles Thiazolidinone-Benzamide
Core Heterocycle Benzo[d]thiazol-2(3H)-ylidene 1,3,4-Thiadiazole 1,2,4-Triazole Thiazolidinone
Sulfonyl Group Benzylsulfonyl Absent Phenylsulfonyl Absent
Benzamide Linkage Present (butanamide chain) Present (direct) Absent Present (direct)
Key IR Stretches Expected: C=O (~1660 cm⁻¹), S=O (~1150–1250 cm⁻¹) C=O: 1606 cm⁻¹ C=S: 1247–1255 cm⁻¹ C=O: ~1700 cm⁻¹ (thiazolidinone)
Synthetic Yield Not reported 70–80% Not explicitly stated Dependent on coupling efficiency

Reactivity and Functional Group Behavior

Sulfonyl Group Reactivity

The benzylsulfonyl group in the target compound contrasts with phenylsulfonyl groups in triazoles ().

Imine and Enamine Dynamics

The (E)-configured imine in the benzo[d]thiazol ring is structurally analogous to the thiadiazol-2-ylidene system in compound 6 (). Both systems exhibit planarity, but the propargyl substituent in the target compound introduces steric constraints absent in simpler thiadiazoles.

Alkylation vs. Cyclization Pathways

Physicochemical Properties

Property Target Compound Compound 6 Triazoles [10–15] Thiazolidinone-Benzamide
Melting Point Not reported 160°C 200–290°C Not reported
Solubility Likely low (hydrophobic sulfonyl, propargyl) Moderate (polar benzamide) Low (fluorophenyl groups) Moderate (polar DMF synthesis)
Stability Stable (E-configuration) Air-stable Tautomer-dependent Conjugation-dependent

Research Implications and Gaps

Biological Activity : While similar benzamide-thiazole hybrids () are explored for antimicrobial activity, the propargyl and sulfonyl groups in the target compound may confer unique kinase inhibition profiles.

Tautomerism : Unlike triazoles (), the benzo[d]thiazol-2(3H)-ylidene system in the target compound is locked in the (E)-form, reducing tautomeric variability and improving pharmacokinetic predictability.

Biological Activity

(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide is a synthetic compound characterized by its complex structure, which includes a benzylsulfonyl group and a methoxy-substituted benzo[d]thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H22N2O4S2
  • Molecular Weight : 442.6 g/mol
  • CAS Number : 1007071-50-2

The biological activity of (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The structural features such as the benzylsulfonyl group and the benzo[d]thiazole moiety are likely critical for its binding affinity and specificity to these targets.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines. In particular, the compound has been evaluated for its effects on cell viability and apoptosis induction in tumor cells.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Lines TestedConcentration (μM)Observed Effects
A431, A549, H12991, 2, 4Inhibited proliferation, induced apoptosis
Various Cancer LinesVariesSignificant cytotoxicity observed

Apoptosis and Cell Cycle Arrest

In a study examining the effects of similar benzothiazole compounds, it was found that they could induce apoptosis and cause cell cycle arrest in cancer cells. The mechanism involved the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates at concentrations as low as 1 μM .

Case Studies

Several case studies highlight the biological efficacy of benzothiazole derivatives:

  • Study on Compound B7 : This study focused on a structurally related benzothiazole derivative which demonstrated significant inhibition of IL-6 and TNF-α activity, suggesting anti-inflammatory properties alongside its anticancer effects .
  • Mechanistic Insights : Western blot analyses showed that treatment with these compounds resulted in altered expression levels of key proteins involved in apoptosis pathways, reinforcing their potential as therapeutic agents against cancer .

Q & A

Q. What are the optimal synthetic routes for (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis of this compound involves multi-step reactions, typically starting with functionalization of the benzo[d]thiazole core followed by sulfonylation and amidation. Key steps include:

  • Step 1: Introduction of the prop-2-yn-1-yl group to the benzo[d]thiazole moiety under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2: Sulfonylation at the butanamide position using benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Step 3: Final coupling via a Schlenk line to ensure anhydrous conditions, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Optimization Tips:
  • Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMSO for sluggish reactions) .
  • Use inert gas (N₂/Ar) to prevent oxidation of the propargyl group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the benzo[d]thiazole and propargyl groups. For example, the methoxy (δ 3.8–4.0 ppm) and propargyl proton (δ 2.1–2.3 ppm) signals are critical .
  • HPLC-MS: Verify purity (>95%) and molecular ion peak ([M+H]+) using electrospray ionization (ESI) .
  • FT-IR: Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., E-configuration of the imine bond) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different assay conditions for this compound?

Methodological Answer: Discrepancies often arise from assay-specific variables. A systematic approach includes:

  • Assay Validation:
    • Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 vs. 6.8) .
  • Control Experiments:
    • Use positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) .
    • Quantitate compound stability via LC-MS after incubation in assay media .
  • Statistical Analysis:
    • Apply ANOVA to identify outliers and normalize data using Z-scores .

Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., ATP-binding pockets). Focus on hydrogen bonds between the sulfonyl group and conserved lysine residues .
  • Molecular Dynamics (MD) Simulations:
    • Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze root-mean-square deviation (RMSD) of the binding pose .
  • Free Energy Calculations:
    • Apply MM-GBSA to estimate binding free energy (ΔG). Prioritize compounds with ΔG ≤ −8 kcal/mol .

Q. How can the reactivity of the propargyl group in this compound be exploited for targeted modifications?

Methodological Answer: The propargyl group enables click chemistry and bioconjugation:

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    • React with azide-functionalized probes (e.g., fluorophores) in PBS (pH 7.4) with CuSO₄/sodium ascorbate .
  • Sonogashira Coupling:
    • Cross-couple with aryl halides using Pd(PPh₃)₄ and CuI in THF/Et₃N (yields >70%) .
      Applications:
  • Generate fluorescent derivatives for cellular imaging .
  • Conjugate to PEG for solubility enhancement .

Q. What strategies mitigate degradation of the benzo[d]thiazole moiety during long-term storage?

Methodological Answer:

  • Storage Conditions:
    • Store at −80°C in amber vials under argon. Avoid repeated freeze-thaw cycles .
  • Stabilizers:
    • Add antioxidants (e.g., BHT at 0.01% w/v) to inhibit oxidation .
  • Formulation:
    • Lyophilize with trehalose (1:1 mass ratio) for solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.